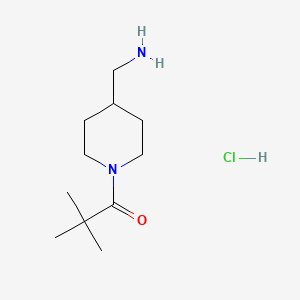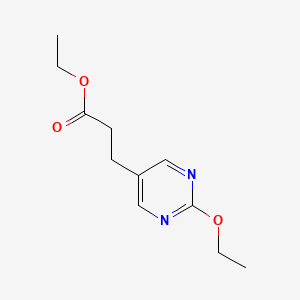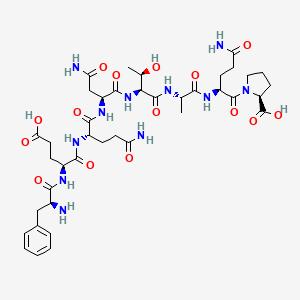
N-Pivaloyl-4-aminomethylpiperidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C11H23ClN2O .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 234.768. Unfortunately, the search results did not provide further information on its physical and chemical properties.Aplicaciones Científicas De Investigación
Advanced Drug Delivery Systems
Research on acyclic nucleoside phosphonates (ANPs) like cidofovir and adefovir demonstrates the exploration of compounds with potent antiviral activities. ANPs have been shown to interact specifically with viral DNA polymerases, leading to their application in treating a wide range of DNA virus infections. The development and clinical application of these compounds underscore the ongoing search for effective antiviral agents and their potential formulation strategies (Naesens et al., 1997).
Novel Pharmacological Insights
The study of chlorogenic acid (CGA), a phenolic compound, highlights the multifaceted roles of chemical compounds in modulating various biological pathways. CGA exhibits a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities. This type of research into the pharmacological effects of chemical compounds illuminates the potential for discovering new therapeutic applications of similar compounds (Naveed et al., 2018).
Environmental and Material Sciences
In the realm of environmental science, studies on the adsorption mechanisms of organic chemicals on carbon nanotubes (CNTs) represent a significant advancement in understanding how materials can be used to address pollution and environmental contamination. This research highlights the complex interactions between organic molecules and advanced materials, suggesting potential applications in water treatment and pollution remediation (Pan & Xing, 2008).
Analytical Chemistry and Sensing Technologies
Aptamers, as explored in recent studies, are artificial single-stranded DNA or RNA sequences that bind with high specificity to targets, showcasing the cutting-edge in bioanalytical applications. The development and application of aptamers in detecting small molecules, proteins, and even entire cells offer insights into the potential use of similar chemical compounds in creating highly selective and sensitive diagnostic tools (Iliuk et al., 2011).
Mecanismo De Acción
The mechanism of action for N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is not clear from the search results. It’s worth noting that this compound is used for proteomics research , but the specific interactions or effects it has within this context are not detailed in the available information.
Direcciones Futuras
The future directions of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride are not clear from the search results. As it is a biochemical used for proteomics research , it may continue to be used in this field, but specific future applications or research directions are not detailed in the available information.
Propiedades
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFLVUHKYRHMOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693185 |
Source


|
| Record name | 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286273-18-4 |
Source


|
| Record name | 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)








